LogP Differential: Nearly Three-Order-of-Magnitude Hydrophilicity Shift vs. the Direct-Ester Analog
Bpin-Cyclohexene-C-COOEt exhibits a calculated partition coefficient (LogP) of 0, making it substantially more hydrophilic than its closest structural analog Bpin-Cyclohexene-COOEt (CAS 1049004-32-1), which bears the ethyl ester directly on the cyclohexene ring and has a reported LogP of 2.907 . This LogP difference of ~2.9 units corresponds to an approximately 800-fold difference in octanol/water partition equilibrium. The methylene spacer in Bpin-Cyclohexene-C-COOEt introduces additional conformational flexibility and reduces local hydrophobicity, which may favor aqueous solubility and influence PROTAC cellular permeability differently from the direct-ester congener [1].
| Evidence Dimension | Calculated partition coefficient (LogP) — hydrophilicity |
|---|---|
| Target Compound Data | LogP = 0 (Bpin-Cyclohexene-C-COOEt, CAS 1166829-70-4) |
| Comparator Or Baseline | Bpin-Cyclohexene-COOEt (CAS 1049004-32-1), LogP = 2.907 |
| Quantified Difference | ΔLogP = 2.907 (approximately 800× difference in octanol/water partition) |
| Conditions | Calculated LogP values as reported by supplier (InvivoChem); experimental verification not provided |
Why This Matters
A LogP difference of this magnitude can dictate whether a PROTAC conjugate achieves sufficient aqueous solubility for in vitro assay conditions or requires co-solvent/formulation adjustments, directly impacting high-throughput screening workflows and SAR campaign design.
- [1] Bemis TA, La Clair JJ, Burkart MD. Unraveling the role of linker design in proteolysis targeting chimeras. J Med Chem. 2021;64(12):8042-8052. View Source
